Magnesium 2-methylpropanolate

Description

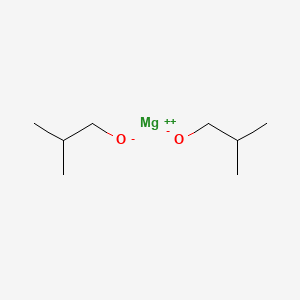

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

39950-77-1 |

|---|---|

Molecular Formula |

C8H18MgO2 |

Molecular Weight |

170.53 g/mol |

IUPAC Name |

magnesium;2-methylpropan-1-olate |

InChI |

InChI=1S/2C4H9O.Mg/c2*1-4(2)3-5;/h2*4H,3H2,1-2H3;/q2*-1;+2 |

InChI Key |

XQKMTQDVCPIKBV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C[O-].CC(C)C[O-].[Mg+2] |

Origin of Product |

United States |

Structural Elucidation and Coordination Chemistry of Magnesium 2 Methylpropanolate

Molecular Architecture and Aggregation States

Magnesium alkoxides, including magnesium 2-methylpropanolate, are known for their tendency to form oligomeric structures rather than existing as simple monomers. princeton.edu This aggregation is a key feature of their chemistry, driven by the desire of the magnesium centers to expand their coordination spheres.

Mononuclear versus Oligomeric Structures (e.g., Dimeric, Trimeric, Tetrameric, Cubane-like)

The degree of aggregation in magnesium alkoxides is highly dependent on reaction conditions and the solvent environment. While mononuclear species can be formed, they typically require stabilization by bulky ligands or coordinating solvents to prevent oligomerization. nih.govrsc.org In the absence of such stabilizing factors, this compound and related alkoxides readily form insoluble aggregates. princeton.edu

Common oligomeric forms for magnesium alkoxides include dimers, trimers, and tetramers. unibe.chosti.gov For instance, magnesium tert-butoxide, a closely related compound, is known to exist in prevalent dimeric and tetrameric forms. These structures often feature bridging alkoxide groups where the oxygen atom of the ligand connects two or more magnesium centers. The formation of tetrameric, cubane-like structures, often denoted as [Mg(OR)₂]₄, is a well-documented phenomenon for alkylmagnesium alkoxides in non-coordinating solvents. unibe.ch

Influence of Steric Bulk of the Alkoxide Ligand on Aggregation

The steric bulk of the alkoxide ligand plays a crucial role in determining the nuclearity (the number of metal centers in the core) of the resulting magnesium complex. gatech.edu Larger, more sterically demanding ligands tend to disfavor the formation of high-order aggregates. nih.govscience.gov

For example, the use of very bulky alkoxide ligands can selectively lead to the formation of mononuclear bis(alkoxide) complexes, such as Mg(OCAdtBuPh)₂(THF)₂, where aggregation is prevented by the sheer size of the ligands. rsc.org In contrast, less sterically hindered alkoxides, like magnesium methoxide (B1231860) or ethoxide, often form larger, polymeric structures due to the lower steric repulsion between the ligands. The 2-methylpropanolate ligand, with its moderate steric profile, can participate in the formation of various oligomers, but the increased steric hindrance compared to smaller primary alkoxides can limit the extent of this aggregation. princeton.edu This controlled aggregation is a key factor in tuning the solubility and reactivity of these compounds. princeton.edu

Coordination Environment of the Magnesium Center

The magnesium ion in this compound complexes seeks to achieve a stable coordination environment, typically with a coordination number of four or higher. This is accomplished through the coordination of alkoxide ligands, solvent molecules, or other ancillary ligands.

Solvation Effects and Ligand Coordination (e.g., with Tetrahydrofuran)

Coordinating solvents, such as tetrahydrofuran (B95107) (THF), play a significant role in the structural chemistry of magnesium alkoxides. unibe.ch THF can coordinate directly to the magnesium centers, breaking down larger oligomeric structures into smaller, more soluble species. unibe.ch This often results in the formation of well-defined, crystalline adducts.

For example, it is common for magnesium alkoxides to form THF-solvated dimers or monomers. nih.govrsc.org In these structures, the THF molecules occupy coordination sites on the magnesium, helping to satisfy its coordination requirements and often leading to a distorted tetrahedral or octahedral geometry around the metal center. rsc.orgresearchgate.net The formation of dimeric species like [(BHT)Mg(μ-OBn)(THF)]₂ showcases how THF molecules coordinate to four-coordinate magnesium atoms within a bridging alkoxide framework. researchgate.net The ability of THF to favor the formation of dimeric structures over higher oligomers is a recurring theme in the chemistry of alkylmagnesium alkoxides. unibe.ch

Role of Ancillary Ligands on Coordination Geometry

The introduction of ancillary (additional) ligands can significantly influence the final structure and coordination geometry of this compound complexes. rsc.org These ligands can be other alkoxides, halides, or neutral donors, and they compete for coordination sites on the magnesium center. gatech.eduacs.org

Spectroscopic Characterization Techniques

A suite of spectroscopic and analytical techniques is employed to elucidate the complex structures of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H and ¹³C NMR, is invaluable for characterizing the structure of these complexes in solution. acs.org It can help determine the number of different ligand environments present, and techniques like DOSY (Diffusion-Ordered Spectroscopy) NMR can provide insights into the size and aggregation state of the species in solution. researchgate.net However, the dynamic nature of these complexes in solution can sometimes lead to broad or complicated NMR spectra, suggesting the presence of multiple species in equilibrium. nih.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within the molecule. gatech.edu It can confirm the presence of the alkoxide ligands and coordinated solvent molecules like THF.

The table below summarizes the key characterization techniques and their primary applications in studying this compound.

| Technique | Information Provided | Reference |

| X-ray Crystallography | Precise solid-state molecular structure, bond lengths, coordination geometry, and aggregation state. | researchgate.netacs.orgelsevierpure.com |

| NMR Spectroscopy | Structure in solution, ligand environments, and dynamic behavior. | nih.govacs.org |

| FTIR Spectroscopy | Presence of functional groups (e.g., C-O, M-O bonds) and coordinated solvents. | gatech.edu |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of magnesium alkoxides in solution. Techniques such as ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon environments within the 2-methylpropanolate ligand, while more specialized techniques like ²⁵Mg NMR can directly probe the magnesium center.

In solution, magnesium alkoxides can exist as monomers, dimers, or higher-order oligomers, often in equilibrium. The exact species present depend on the solvent, concentration, temperature, and the steric bulk of the alkoxide group. acs.orgnih.gov ¹H and ¹³C NMR spectra are used to identify the compound and understand its solution-state behavior. For instance, the number of distinct signals in an NMR spectrum can indicate the symmetry of the molecule. The formation of a single diastereomer of a chiral magnesium alkoxide in solution can be confirmed by the presence of a single set of resonances in its ¹H NMR spectrum. rsc.org

Variable-temperature NMR studies are particularly insightful, revealing the dynamic processes occurring in solution, such as the reversible dissociation of coordinated solvent molecules like tetrahydrofuran (THF). acs.orgnih.gov

Table 1: Representative ¹³C Solid-State NMR Data for Simple Magnesium Alkoxides This table presents data for magnesium ethoxide and n-propoxide as illustrative examples.

| Compound | Carbon Position | Chemical Shift (δ) in ppm |

| Magnesium Ethoxide | -CH₃ | 18.5 |

| -OCH₂ | 56.0 | |

| Magnesium n-propoxide | -CH₃ | 10.5 |

| -CH₂- | 21.6 | |

| -OCH₂ | 58.2 | |

| Data sourced from studies on magnesium alkoxide nanoparticles and nanowires. gatech.edu |

X-ray Crystallography for Solid-State Structural Determination

Magnesium(II) typically adopts a tetrahedral or octahedral coordination geometry. In the absence of coordinating solvents, magnesium alkoxides are often polymeric to satisfy the coordination requirements of the metal centers. However, the use of bulky alkoxide ligands or the presence of donor solvents like THF can lead to the isolation of monomeric or dimeric species. rsc.orgresearchgate.netniscpr.res.in

For example, the X-ray structure of a sterically hindered mononuclear bis(alkoxide) magnesium complex, Mg(OCAdtBuPh)₂(THF)₂, shows a distorted tetrahedral geometry around the magnesium atom. rsc.orgresearchgate.net The magnesium is coordinated to two alkoxide oxygen atoms and two oxygen atoms from THF molecules. The analysis of the crystal structure can also confirm the formation of a specific diastereomer, such as a C₂-symmetric homochiral complex, in the solid state. rsc.org In contrast, less sterically demanding alkoxides can form dimeric structures where alkoxide groups bridge two magnesium centers. rsc.org

Table 2: Selected Crystallographic Data for a Representative Monomeric Magnesium Alkoxide Complex (Mg(OCAdtBuPh)₂(THF)₂)

| Parameter | Description | Value |

| Coordination Geometry | Around Mg center | Distorted Tetrahedral |

| Mg–O1 (alkoxide) | Bond Length | 1.842(4) Å |

| Mg–O2 (alkoxide) | Bond Length | 1.831(4) Å |

| O1–Mg–O2 | Bond Angle | 131.2(2) ° |

| O3(THF)–Mg–O4(THF) | Bond Angle | 90.5(1) ° |

| Data from the X-ray crystal structure of Mg(OCAdtBuPh)₂(THF)₂. rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods are highly effective for identifying the functional groups present in a compound and providing information about the nature of the chemical bonds. For this compound, these techniques can confirm the presence of the alkoxide ligand and characterize the Mg-O bond.

The IR spectrum of a magnesium alkoxide typically displays strong absorptions corresponding to the C-H and C-O stretching vibrations of the alkoxide ligand. The C-O stretching frequency in a metal alkoxide is sensitive to the coordination environment and is a key diagnostic peak. niscpr.res.in The region at lower frequencies (typically below 600 cm⁻¹) contains vibrations associated with the Mg-O bonds. These Mg-O stretching modes provide direct information about the metal-ligand bonding. niscpr.res.in

Raman spectroscopy is particularly useful for studying symmetric vibrations and bonds with low polarity, such as C-C bonds. It is also effective for analyzing materials in aqueous solutions, as the Raman scattering of water is weak. mt.com For magnesium compounds, Raman can be used to identify lattice modes and vibrations involving the Mg-O bond. researchgate.net For instance, in studies of magnesium oxide, Raman spectroscopy has been used to identify surface layers of magnesium hydroxide (B78521) (Mg(OH)₂), which forms readily due to the hygroscopic nature of MgO. nih.govrsc.org

Table 3: Representative Infrared (IR) Absorption Frequencies for Magnesium Alkoxides This table presents general regions for key vibrational modes observed in simple magnesium alkoxides like magnesium ethoxide. gatech.eduaip.org

| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |

| ν(C-H) | C-H stretching in the alkyl group | 2850 - 3000 |

| δ(C-H) | C-H bending in the alkyl group | 1350 - 1470 |

| ν(C-O) | C-O stretching of the alkoxide | 1000 - 1150 |

| ν(Mg-O) | Mg-O stretching | 400 - 600 |

Reaction Pathways and Mechanistic Investigations Involving Magnesium 2 Methylpropanolate

Fundamental Reaction Types Mediated by Magnesium Alkoxides

Magnesium alkoxides are versatile reagents and catalysts that mediate a range of fundamental reaction types in organic chemistry. Their utility stems from their ability to act as bases, nucleophiles, and Lewis acid catalysts. The specific reactivity can be tuned by the steric and electronic properties of the alkoxide ligand.

Key reaction types include:

Carbonyl Addition Reactions: Magnesium alkoxides can add to carbonyl compounds, although they are more commonly known as intermediates in reactions such as the Meerwein-Ponndorf-Verley (MPV) reduction. In the MPV reaction, a ketone or aldehyde is reduced by a sacrificial alcohol in the presence of a metal alkoxide catalyst. The mechanism involves the coordination of the carbonyl substrate to the magnesium alkoxide, followed by a hydride transfer from the alkoxide ligand to the carbonyl carbon via a six-membered transition state. While aluminum alkoxides are classic catalysts for this transformation, magnesium-based systems have also been explored. vulcanchem.comyoutube.com

Polymerization Reactions: Simple magnesium alkoxides are effective initiators for the ring-opening polymerization (ROP) of cyclic esters like lactide and lactones. ncats.iogauthmath.com The polymerization typically proceeds through a coordination-insertion mechanism.

Base-Catalyzed Reactions: Due to their basicity, magnesium alkoxides can deprotonate a variety of acidic protons, facilitating reactions such as aldol (B89426) condensations, Claisen condensations, and elimination reactions.

| Reaction Type | Description | Role of Magnesium Alkoxide |

| Meerwein-Ponndorf-Verley (MPV) Reduction | Reduction of aldehydes and ketones to alcohols using a sacrificial alcohol. | Catalyst; facilitates hydride transfer. |

| Ring-Opening Polymerization (ROP) | Polymerization of cyclic monomers (e.g., lactones, lactides). | Initiator; the alkoxide group opens the ring and becomes the growing chain end. |

| Aldol Reaction | Formation of β-hydroxy carbonyl compounds from two carbonyl reactants. | Base; generates the enolate nucleophile. |

| Claisen Condensation | Formation of β-keto esters from two ester reactants. | Base; generates the ester enolate nucleophile. |

Role of Magnesium 2-methylpropanolate as an Intermediate in Organic Transformations

While detailed studies focusing exclusively on this compound are not abundant in the literature, its role as a reactive intermediate can be inferred from the behavior of structurally similar magnesium alkoxides and from reactions where it is formed in situ.

This compound can be formed as an intermediate in carbonyl addition reactions, particularly when a Grignard reagent adds to a ketone or aldehyde. The initial product of the nucleophilic addition of an organomagnesium halide to a carbonyl group is a magnesium alkoxide. fda.gov

Mechanism of Formation and Subsequent Reaction:

Nucleophilic Attack: A Grignard reagent (R-MgX) attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This step forms a new carbon-carbon bond and a tetrahedral magnesium alkoxide intermediate.

Protonation: In a subsequent workup step with a protic acid (e.g., H₃O⁺), the magnesium alkoxide is protonated to yield the final alcohol product.

For instance, the addition of a methyl Grignard reagent to acetone (B3395972) would transiently form a this compound derivative.

A key reaction where a magnesium alkoxide is a central intermediate is the Meerwein-Ponndorf-Verley (MPV) reduction . Although typically catalyzed by aluminum isopropoxide, magnesium alkoxides can also facilitate this transformation. vulcanchem.comyoutube.com In this context, this compound would be formed by the reaction of a magnesium source with 2-methyl-2-propanol (tert-butanol). The catalytic cycle involves the coordination of a ketone to the magnesium center, followed by a hydride transfer from the 2-methylpropanolate ligand to the ketone's carbonyl carbon through a cyclic transition state. This oxidizes the magnesium-bound alkoxide to a ketone (acetone, in the case of isopropoxide) and reduces the substrate ketone to a new magnesium alkoxide, which is then protonated by the sacrificial alcohol to regenerate the catalyst and release the product alcohol.

This compound, acting as a strong base, can facilitate intramolecular cyclization reactions by generating a nucleophilic center within a molecule. This is particularly relevant in reactions analogous to the Dieckmann condensation or intramolecular aldol reactions, where a magnesium enolate is formed as a key intermediate.

For a substrate containing both an ester and a ketone, or two ester groups, positioned appropriately for cyclization, the following can occur:

Deprotonation: this compound abstracts an acidic α-proton from the substrate to form a magnesium enolate. The formation of magnesium enolates is a well-established method for controlling stereoselectivity in aldol-type reactions.

Intramolecular Attack: The nucleophilic enolate then attacks an internal electrophilic carbonyl group.

Cyclization and Workup: This attack forms a new carbon-carbon bond, creating a cyclic β-hydroxy carbonyl or β-keto ester intermediate. Subsequent workup yields the cyclized product.

While specific examples detailing the use of isolated this compound for these cyclizations are scarce, the in situ generation of magnesium enolates using magnesium bases is a common strategy. The basicity of this compound makes it a plausible candidate for initiating such transformations. For example, the intramolecular cyclization of an α-halo ester can be initiated by a Grignard reagent, which is believed to form an α-magnesium halide ester species that subsequently cyclizes.

Proposed Catalytic Cycle Mechanisms

This compound and related alkoxides are important in catalysis, particularly in polymerization and as Lewis acids.

Magnesium alkoxides are highly effective catalysts for the ring-opening polymerization (ROP) of cyclic esters such as lactide and ε-caprolactone. ncats.iogauthmath.com The generally accepted mechanism for this process is the coordination-insertion mechanism.

The catalytic cycle can be summarized in the following steps:

Initiation - Monomer Coordination: The cyclic ester (monomer) coordinates to the Lewis acidic magnesium center of the magnesium alkoxide initiator. This coordination polarizes the carbonyl group of the ester, making it more susceptible to nucleophilic attack.

Insertion: The alkoxide group of the initiator performs a nucleophilic attack on the activated carbonyl carbon of the monomer. This results in the cleavage of the acyl-oxygen bond of the cyclic ester and the insertion of the monomer into the magnesium-oxygen bond. This step extends the alkoxide chain by one monomer unit.

Propagation: The newly formed, longer alkoxide chain remains attached to the magnesium center. It can then coordinate another monomer molecule, and the insertion process repeats, leading to the growth of the polymer chain.

Termination/Chain Transfer: The polymerization can be terminated by the introduction of a quenching agent (like water or an alcohol) that protonates the active alkoxide chain end, releasing the polymer from the magnesium center. In the presence of a chain transfer agent (like an alcohol), the active chain end can be transferred, allowing for the initiation of a new polymer chain.

This mechanism allows for the synthesis of polyesters with controlled molecular weights and narrow polydispersity, particularly when a chain transfer agent is used. gauthmath.com

| Step | Description | Key Intermediate |

| 1. Coordination | The carbonyl oxygen of the cyclic ester monomer coordinates to the Mg center. | [Mg(OR)(monomer)] |

| 2. Insertion | The alkoxide (OR) group attacks the coordinated carbonyl carbon, opening the ring. | [Mg(O-monomer-R)] |

| 3. Propagation | Steps 1 and 2 repeat with new monomer units, extending the polymer chain. | [Mg(O-(monomer)n-R)] |

| 4. Termination | The active chain is quenched, typically by a protic source, to yield the final polymer. | HO-(monomer)n-R |

The magnesium ion in this compound is a Lewis acid, meaning it can accept an electron pair. This property allows it to function as a catalyst by activating electrophiles.

In a typical Lewis acid-catalyzed reaction involving a carbonyl compound, the mechanism proceeds as follows:

Coordination and Activation: The oxygen atom of a carbonyl group (e.g., in an aldehyde or ketone) coordinates to the magnesium center of the magnesium alkoxide.

Enhanced Electrophilicity: This coordination withdraws electron density from the carbonyl group, increasing the partial positive charge on the carbonyl carbon. This makes the carbonyl group significantly more electrophilic and more susceptible to attack by a weak nucleophile.

Nucleophilic Attack: A nucleophile, which might otherwise be unreactive towards the unactivated carbonyl group, attacks the activated carbonyl carbon.

Product Formation and Catalyst Regeneration: After the nucleophilic attack, the product is released, and the magnesium alkoxide catalyst is regenerated to participate in another catalytic cycle.

This mode of activation is crucial in reactions like the aldol reaction, Michael addition, and Diels-Alder reaction, where enhancing the electrophilicity of the carbonyl component can significantly increase the reaction rate and influence stereoselectivity.

Catalytic Applications of Magnesium 2 Methylpropanolate in Organic Synthesis

Ring-Opening Polymerization (ROP) of Cyclic Esters

Magnesium alkoxide complexes are potent initiators for the ring-opening polymerization of a variety of cyclic esters, leading to the formation of biodegradable and biocompatible polyesters. The catalytic activity and selectivity of these systems are highly dependent on the nature of the magnesium precursor, the steric and electronic properties of the supporting ligands, and the reaction conditions.

Magnesium complexes have been extensively studied as initiators for the ROP of lactides, the cyclic diesters of lactic acid, to produce polylactide (PLA), a commercially significant biodegradable polymer. These catalysts are capable of polymerizing both enantiopure L-lactide and the racemic mixture, rac-lactide.

The polymerization of L-lactide using magnesium alkoxide initiators, such as those supported by Salen-type ligands, proceeds in a controlled fashion, yielding polymers with predictable molecular weights and low polydispersity indices (PDIs). researchgate.net Kinetic studies of L-lactide polymerization initiated by a dinuclear magnesium alkoxide complex, [(SalenMe)Mg(OBn)]2, revealed a second-order dependency on the monomer concentration and a first-order dependency on the catalyst concentration. researchgate.net Binuclear magnesium alkoxides supported by bis-salalen type ligands have also proven to be efficient initiators for the ROP of L-lactide, producing polymers with narrow molecular weight distributions. rsc.org

In the case of rac-lactide polymerization, magnesium complexes bearing binaphthyl-based iminophenolate ligands have been shown to efficiently initiate the reaction. rsc.org The stereochemical outcome of the polymerization is highly dependent on the solvent used. For instance, these catalysts can produce atactic polylactides in toluene (B28343), while in a more coordinating solvent like tetrahydrofuran (B95107) (THF), a bias towards heterotactic polylactide is observed. rsc.org Some magnesium silylamido complexes supported by monoanionic aminophenolato ligands have demonstrated exceptionally high activity for the ROP of rac-lactide even at room temperature. researchgate.net

Table 1: Polymerization of Lactides Catalyzed by Magnesium Complexes

| Catalyst/Initiator System | Monomer | Solvent | Temperature (°C) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) | Stereoselectivity (P_r/P_m) |

| [(BDI-1)MgOiPr]₂ | rac-Lactide | Toluene | 20 | 96 | - | - | - |

| [(L⁴)MgN(SiMe₃)₂] (4a) | rac-Lactide | Toluene | 25 | 98 | 27,800 | 1.43 | Atactic |

| [(L⁴)MgN(SiMe₃)₂] (4a) | rac-Lactide | THF | 25 | 96 | 28,100 | 1.29 | Heterotactic bias |

| [(SalenMe)Mg(OBn)]₂ | L-Lactide | Toluene | 90 | 92 | 13,800 | 1.12 | - |

| [(SalenMe)Mg(OBn)]₂ | rac-Lactide | Toluene | 90 | 90 | 13,500 | 1.15 | - |

Data compiled from multiple sources. researchgate.netrsc.orgacs.org M_n = Number-average molecular weight; PDI = Polydispersity index; P_r = Probability of racemic enchainment; P_m = Probability of meso enchainment.

The catalytic activity of magnesium alkoxides extends to the ring-opening polymerization of macrolactones, which are cyclic esters with large ring sizes. Simple magnesium alkoxide complexes, such as Mg(OCAdtBuPh)₂(THF)₂ and Mg(OCtBu₂Ph)₂(THF)₂, have been found to be highly effective in the polymerization of macrolactones like ω-pentadecalactone (PDL) and ω-6-hexadecenlactone (HDL). researchgate.net These polymerizations can proceed efficiently even under mild reaction conditions, which are often challenging for these less strained monomers. researchgate.net

Table 2: Polymerization of Macrolactones with Magnesium Alkoxide Catalysts

| Catalyst | Monomer | Solvent | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI (M_w/M_n) |

| Mg(OCAdtBuPh)₂(THF)₂ | PDL | Toluene | 100 | 24 | 98 | 22,000 | 1.5 |

| Mg(OCtBu₂Ph)₂(THF)₂ | PDL | Toluene | 100 | 24 | 95 | 20,500 | 1.6 |

| Mg(OCAdtBuPh)₂(THF)₂ | HDL | Toluene | 100 | 48 | 85 | 18,500 | 1.4 |

Data is illustrative and based on findings from referenced literature. researchgate.net PDL = ω-pentadecalactone; HDL = ω-6-hexadecenlactone.

The steric bulk of the ligands coordinated to the magnesium center plays a crucial role in determining the catalytic activity and the structure of the active species. For instance, the use of a less sterically demanding alkoxide pro-ligand, HOCAdMePh, resulted in the formation of dinuclear magnesium complexes. In contrast, the bulkier HOCAdtBuPh pro-ligand led to the formation of a mononuclear bis(alkoxide) complex, Mg(OCAdtBuPh)₂(THF)₂. rsc.org

Magnesium-based catalysts can exert significant control over the stereochemistry of the resulting polylactide during the polymerization of rac-lactide. The level and type of stereocontrol are influenced by the ligand framework, the solvent, and the reaction temperature.

For example, magnesium complexes with binaphthyl-based iminophenolate ligands produce atactic PLA in toluene but show a preference for heterotactic enchainment in THF. rsc.org A switch in stereoselectivity from isoselective to heteroselective has been observed when replacing a zinc center with magnesium in certain catalyst systems, highlighting the profound effect of the metal ion on the stereocontrol mechanism. acs.org The heteroselectivity of some magnesium catalysts can be quite high; for instance, a magnesium tert-butoxide complex with a β-diiminate ligand bearing ether substituents, [(BDI-3)MgO(t)Bu]₂, is highly stereoselective for the production of heterotactic PLA in THF. nih.gov In contrast, binuclear magnesium alkoxides have been reported to exhibit slight stereoselectivity, affording partially isotactic polylactide with a P_m value of 0.59 in toluene. rsc.org This demonstrates that careful tuning of the catalyst structure and reaction conditions can allow for the synthesis of PLAs with different microstructures and, consequently, different physical properties.

Ring-Opening Copolymerization (ROCOP) of Cyclic Anhydrides and Epoxides

Magnesium alkoxide complexes are also effective catalysts for the ring-opening copolymerization (ROCOP) of cyclic anhydrides and epoxides, providing an efficient route to polyesters with a wider range of structures and properties than those accessible through the ROP of cyclic esters alone. nsf.gov

Mononuclear magnesium bis(alkoxide) complexes, such as Mg(OCtBu₂Ph)₂(THF)₂, have demonstrated well-behaved ROCOP of various epoxides and cyclic anhydrides. nsf.gov These catalysts can achieve efficient and alternating copolymerization of phthalic anhydride (B1165640) with cyclohexene (B86901) oxide. nsf.gov Furthermore, they have been successfully employed in the more challenging copolymerization of phthalic anhydride with limonene (B3431351) oxide and even in the terpolymerization involving phthalic anhydride, cyclohexene oxide, and limonene oxide. nsf.gov

In the realm of heterobimetallic catalysts, heterodinuclear Zn(II)/Mg(II) complexes supported by macrocyclic ligands have shown significantly higher catalytic activity in the ROCOP of CO₂ and epoxides compared to their homodinuclear counterparts. nih.gov For instance, a heterodinuclear catalyst exhibited a turnover frequency (TOF) of 79 h⁻¹ in the ROCOP of CO₂ and an epoxide, which was substantially higher than that of the corresponding dizinc (B1255464) (17 h⁻¹) or dimagnesium (52 h⁻¹) complexes. nih.gov This synergistic effect between the two different metal centers can enhance catalytic performance.

Hydrofunctionalization Reactions

Beyond polymerization, magnesium-based catalysts have shown promise in hydrofunctionalization reactions, which involve the addition of an H-X bond across an unsaturated C-C or C-heteroatom bond. While specific applications of magnesium 2-methylpropanolate in this area are not extensively documented, related magnesium-catalyzed hydrofunctionalization reactions have been developed.

For example, magnesium-catalyzed hydroboration of terminal and internal alkynes has been achieved, providing access to vinylboranes with good yields and selectivities. nih.gov This methodology is compatible with a wide range of functional groups. nih.gov Similarly, magnesium catalysts have been employed for the hydroboration of amides, offering a sustainable approach to the synthesis of amines. nih.gov Furthermore, neutral magnesium complexes have been shown to catalyze the hydrophosphinylation of alkynes, demonstrating excellent atom economy and broad functional group tolerance for the formation of organophosphorus compounds. chemrxiv.org These examples highlight the potential of magnesium-based systems to catalyze a variety of hydrofunctionalization transformations.

Stereoselective Hydrostannylation of Alkynes

While direct catalytic applications of this compound in the stereoselective hydrostannylation of alkynes are not extensively documented in peer-reviewed literature, the reactivity of related magnesium compounds provides a strong basis for its potential utility. Research has demonstrated that magnesium-based catalysts can be highly effective for this transformation. For instance, dibutylmagnesium (B73119) (MgBu2) has been successfully employed as a catalyst for the regio- and stereoselective hydrostannylation of both internal and terminal alkynes. organic-chemistry.org This process yields synthetically valuable vinyl stannanes with high efficiency and selectivity under mild conditions. organic-chemistry.org

In these reactions, the magnesium catalyst is thought to activate either the tin hydride or the alkyne, facilitating the addition reaction. organic-chemistry.org For internal alkynes, the hydrostannylation typically proceeds to give the (Z)-vinylstannane as the major stereoisomer. organic-chemistry.org The stereoselectivity can be influenced by reaction parameters, and in the case of terminal alkynes, adjustments in temperature have been shown to favor the formation of the (E)-vinylstannane. organic-chemistry.org The mechanism is proposed to involve Lewis acidic activation rather than the formation of a magnesium hydride species. organic-chemistry.org Given the structural and electronic similarities among magnesium alkoxides and alkyls, it is plausible that this compound could function as a catalyst under similar conditions, although specific experimental data is not currently available.

Related Hydroboration and Hydromagnesiation Reactions

The catalytic activity of magnesium compounds extends to other important hydrofunctionalization reactions, including hydroboration and hydromagnesiation. While specific studies focusing on this compound are scarce, the broader class of magnesium catalysts has shown significant promise. Magnesium complexes have been utilized to catalyze the hydroboration of various unsaturated substrates, including esters, nitriles, and carbodiimides. rsc.orgrsc.orgnih.gov These reactions are often efficient, proceeding under mild conditions with low catalyst loadings. rsc.org

For instance, a magnesium-catalyzed hydroboration of esters has been reported to efficiently produce alkoxy borane (B79455) products through ester cleavage. rsc.org The mechanism of these transformations can be complex and may not follow traditional σ-bond metathesis pathways, with evidence suggesting the involvement of zwitterionic intermediates in some cases. rsc.org

Hydromagnesiation, the addition of a Mg-H bond across an unsaturated bond, is another area where magnesium catalysis is relevant. While direct catalysis by a stable magnesium hydride is one pathway, in situ generation of the active magnesium hydride species is also a common strategy. The reactivity of magnesium alkoxides like this compound in such systems would likely be as a precursor or a component of the catalytic system rather than the primary catalyst itself.

Other Catalytic Transformations (General Lewis Acid Catalysis)

This compound, also known as magnesium tert-butoxide, possesses Lewis acidic character at the magnesium center, a feature common to many magnesium compounds. This Lewis acidity allows it to act as a catalyst by activating substrates, typically through coordination to a lone pair of electrons on a heteroatom. guidechem.com This interaction increases the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. guidechem.comwikipedia.org

The catalytic utility of magnesium tert-butoxide as a Lewis acid has been noted in cooperative catalysis systems. For example, it has been used in conjunction with N-heterocyclic carbenes (NHCs) to facilitate the synthesis of complex molecules. In such systems, the magnesium alkoxide acts as a Lewis acid to activate an electrophilic substrate, while the NHC acts as a nucleophilic catalyst.

Carbon-Carbon Bond Forming Reactions

This compound is recognized for its role as a strong, non-nucleophilic base in organic synthesis, which indirectly facilitates various carbon-carbon bond-forming reactions by generating nucleophilic carbanions through deprotonation. guidechem.comcymitquimica.com Beyond its stoichiometric use as a base, its catalytic role in C-C bond formation is also plausible, primarily through its Lewis acidic nature. guidechem.com

By coordinating to carbonyl compounds, for instance, this compound can enhance their electrophilicity, thereby promoting reactions with carbon nucleophiles. While specific, detailed studies on its catalytic use in reactions like aldol (B89426) or Michael additions are not widely reported, the fundamental principles of Lewis acid catalysis support this potential application. wikipedia.org The general utility of magnesium compounds in promoting C-C bond formation is well-established, with Grignard reagents being a classic example. chemie-brunschwig.ch Catalytic systems involving magnesium are continually being explored for novel C-C bond-forming methodologies. lycoming.edu

Functional Group Interconversions

The catalytic activity of this compound can also be applied to functional group interconversions. One notable example is its effectiveness as a catalyst in Oppenauer-type oxidations of alcohols to aldehydes and ketones. In these reactions, the magnesium alkoxide facilitates the transfer of a hydride from the substrate alcohol to an acceptor molecule, such as a ketone. Research has indicated that magnesium tert-butoxide can be a highly efficient catalyst for this transformation compared to other magnesium salts.

The catalytic cycle is believed to involve the formation of a magnesium alkoxide intermediate from the substrate alcohol, followed by a hydride transfer step through a six-membered transition state. The Lewis acidity of the magnesium center is crucial for the coordination and activation of both the alcohol and the hydride acceptor. This application highlights the versatility of this compound as a catalyst for redox-neutral transformations.

Magnesium 2 Methylpropanolate As a Precursor in Materials Science

Chemical Vapor Deposition (CVD) Precursors

In Chemical Vapor Deposition (CVD), the selection of a suitable precursor is critical to achieving high-quality thin films. The precursor must be sufficiently volatile to be transported in the gas phase and must decompose cleanly on the heated substrate surface. Magnesium alkoxides, including tert-butoxide derivatives, have been explored for this purpose.

Magnesium 2-methylpropanolate is a precursor for depositing magnesium oxide (MgO), a technologically significant material with a wide bandgap (7.8 eV), high dielectric constant, and excellent thermal stability. These properties make MgO films useful as protective layers, buffer layers for superconductors, and insulators in electronic devices.

While direct studies on magnesium di-tert-butoxide are limited, research on closely related compounds like methylmagnesium tert-butoxide ([MeMg(O'Bu)]) provides significant insights into the deposition process. In a chemical beam deposition process (a high-vacuum variant of CVD), epitaxial MgO films have been successfully grown on silicon substrates using a single-source tert-butoxide precursor. The deposition process is influenced by substrate temperature, with higher temperatures generally promoting better crystallinity.

| Parameter | Condition/Result |

|---|---|

| Precursor | Methylmagnesium tert-butoxide |

| Substrate | Si(111), Si(100) |

| Deposition Temperature | 400–800 °C |

| Resulting Film | Epitaxial MgO at 800 °C |

| Film Stoichiometry | Correct MgO stoichiometry confirmed |

The bulky tert-butoxide ligands in the precursor influence its decomposition pathway, which can proceed via β-hydride elimination, leading to the formation of isobutene and methane (B114726) as volatile byproducts. This allows for the deposition of MgO films with low carbon contamination.

This compound is also a precursor for the synthesis of complex mixed-metal oxides, where precise stoichiometric control is essential.

Magnesium Aluminate (MgAl₂O₄): Magnesium aluminate spinel (MgAl₂O₄) is a highly durable ceramic material with excellent thermal, mechanical, and optical properties. The use of single-source molecular precursors containing both magnesium and aluminum, often with alkoxide ligands, is a key strategy in MOCVD to ensure a consistent Mg:Al ratio in the final film.

A study on the CVD of MgAl₂O₄ films utilized a bimetallic tert-butoxide precursor, [MgAl₂(OBuᵗ)₈]. The use of bulky tert-butoxide groups in this precursor enhances its thermal and structural stability. However, this also results in lower vapor pressure and a higher decomposition temperature compared to precursors with less bulky ligands like isopropoxides. Despite these challenges, adjusting CVD growth parameters allows for the deposition of microstructured MgAl₂O₄ films with good crystallinity. This highlights the critical role of precursor chemistry in designing an effective CVD process.

Magnesium Titanate (MgTiO₃): Magnesium titanate is a valuable dielectric material used in microwave communication systems. MOCVD is a viable technique for producing magnesium titanate thin films, typically by co-deposition using individual magnesium and titanium precursors. While various magnesium precursors have been used, magnesium alkoxides are suitable candidates due to their volatility. For instance, magnesium titanate films in both the geikielite (MgTiO₃) and qandilite (Mg₂TiO₄) phases have been synthesized via MOCVD by controlling the input molar ratio of a magnesium precursor and a titanium alkoxide like titanium tetra-isopropoxide. The amorphous as-grown films typically require a post-deposition annealing treatment at temperatures between 600 °C and 800 °C to achieve polycrystallinity.

Atomic Layer Deposition (ALD) Precursors

Atomic Layer Deposition (ALD) is a thin-film deposition technique that offers exceptional control over film thickness and conformality at the atomic scale. This is achieved through sequential, self-limiting surface reactions. The choice of precursor is paramount for a successful ALD process.

While specific ALD processes using this compound are not extensively documented, other magnesium precursors with different ligand systems have been successfully employed to deposit high-quality MgO films. For example, magnesium bis(di-secbutylacetamidinate) has been used with water to deposit MgO in a temperature range of 225–275 °C. These films exhibit good insulating properties with a dielectric constant of 8-10. Similarly, bis(cyclopentadienyl)magnesium and its derivatives have been used with water or ozone as the oxygen source.

The successful use of these varied precursors demonstrates the feasibility of ALD for magnesium-containing layers. The principles learned from these processes are directly applicable to the potential use of this compound, which, as a metal alkoxide, would react with a co-reactant like water in a typical ALD cycle to deposit MgO layer by layer.

| Parameter | Condition |

|---|---|

| Mg Precursor | Magnesium Bis(Di-secbutylacetamidinate) |

| Co-reactant | H₂O |

| Deposition Temperature | 225–275 °C |

| Resulting Film Density | 3.06 g/cm³ |

| Dielectric Constant | 8–10 |

| Breakdown Field | 5 MV/cm |

The design of effective ALD and CVD precursors is governed by several key principles, with volatility and thermal stability being the most critical. For magnesium alkoxides like this compound, these properties are heavily influenced by the nature of the alkoxide ligand.

Volatility: Precursors must have sufficient vapor pressure to be transported into the reactor. Volatility is influenced by molecular weight and intermolecular forces. The bulky tert-butyl groups in this compound create steric hindrance around the central magnesium atom. This steric shielding reduces intermolecular interactions, which in turn increases the volatility of the compound compared to less hindered alkoxides like magnesium ethoxide or methoxide (B1231860).

Thermal Stability: The precursor must be stable enough to vaporize without decomposing but reactive enough to undergo the desired surface reactions on the substrate. The temperature range where the precursor is stable yet reactive defines the "ALD window." The strength of the metal-oxygen bond in alkoxides provides good thermal stability, but the ligand structure is crucial. Ligands that can undergo easy decomposition pathways at lower temperatures, such as β-hydride elimination, can limit the thermal window. For tert-butoxides, this pathway is available and must be considered when defining process temperatures.

Reactivity: The precursor must react cleanly and self-limitably with the substrate surface and the co-reactant (e.g., water). Metal alkoxides react with surface hydroxyl groups to release an alcohol molecule and form a new metal-oxygen bond to the surface, a fundamental step in many oxide ALD processes.

Synthesis of Nanostructured Materials

This compound can also serve as a precursor in "bottom-up" chemical synthesis routes, such as sol-gel and hydrothermal methods, to produce nanostructured materials. These techniques offer control over particle size, morphology, and crystallinity.

In a typical sol-gel process for synthesizing MgO nanoparticles, a magnesium precursor is hydrolyzed to form a "sol" (a colloidal suspension of solid particles in a liquid), which then undergoes condensation to form a "gel" (a continuous solid network). Subsequent drying and calcination of the gel yield the final nanostructured oxide.

Magnesium alkoxides are ideal precursors for sol-gel synthesis because their hydrolysis and condensation rates can be carefully controlled. While many studies use precursors like magnesium nitrate (B79036) or magnesium acetate, magnesium alkoxides like magnesium methoxide have been successfully used to produce MgO xerogels, which upon thermal activation, yield nanoparticles with high surface areas. The use of this compound would follow a similar pathway, where its hydrolysis would lead to the formation of magnesium hydroxide (B78521) intermediates that are subsequently converted to MgO nanoparticles upon heating. The choice of solvent, pH, and temperature are critical parameters that influence the final particle size and morphology, which can range from porous structures to discrete nanoparticles.

Sol-Gel Routes for Magnesium Oxide and Magnesium Silicate (B1173343) Hydrates

The sol-gel process is a versatile wet-chemical technique used for the fabrication of materials from a chemical solution which acts as a precursor for an integrated network (or gel) of discrete particles or network polymers. Metal alkoxides are common precursors in sol-gel synthesis due to their high reactivity and ability to form homogeneous solutions. nbinno.comspringerprofessional.de

While specific research detailing the use of this compound in the sol-gel synthesis of magnesium oxide (MgO) and magnesium silicate hydrates is not extensively documented in publicly available literature, the use of other magnesium alkoxides like magnesium methoxide and magnesium ethoxide is well-established. springerprofessional.demdpi.com The general principles of these syntheses can be extrapolated to understand the potential role of this compound.

The sol-gel synthesis of magnesium oxide from a magnesium alkoxide precursor typically involves hydrolysis and condensation reactions. In this process, the magnesium alkoxide is dissolved in a suitable solvent, and then water is added to initiate hydrolysis. This is followed by a polycondensation reaction, which leads to the formation of a gel. researchgate.net The properties of the final MgO material, such as particle size and morphology, can be controlled by factors like the pH of the reaction medium. researchgate.net For instance, the hydrolysis process is reported to be controlled by the catalyst's pH, with the reaction being governed by hydrolysis at acidic pH and by polycondensation at a basic pH. researchgate.net Subsequent heat treatment of the gel results in the formation of crystalline magnesium oxide.

Similarly, the sol-gel method can be employed for the synthesis of magnesium silicate hydrates. This involves the reaction of a magnesium precursor, such as a magnesium alkoxide, with a silicon alkoxide like tetraethyl orthosilicate (B98303) (TEOS). A study on the solvent-free sol-gel synthesis of soft magnesium silicate utilized magnesium ethoxide as the magnesium source. springerprofessional.de The reaction between the magnesium and silicon alkoxide precursors leads to the formation of Si-O-Mg bonds, creating an inorganic network. springerprofessional.de

Table 1: Comparison of Magnesium Alkoxide Precursors in Sol-Gel Synthesis

| Precursor | Resulting Material | Key Findings |

| Magnesium Methoxide | Magnesium Oxide Nanoparticles | Formation of a solution of magnesium methoxide followed by hydrolysis, supercritical drying, and thermal activation resulted in MgO with a coralline structure. mdpi.com |

| Magnesium Ethoxide | Magnesium Oxide | Used in a sol-gel method where the pH of the catalyst was shown to influence the hydrolysis and polycondensation steps, affecting the final material properties. researchgate.net |

| Magnesium Ethoxide | Soft Magnesium Silicate | A solvent-free sol-gel reaction with a silicon precursor led to the formation of Si-O-Mg bonds and a soft inorganic network at low temperatures. springerprofessional.de |

Precursor for Advanced Ceramic Materials

Beyond simple oxides, magnesium alkoxides serve as precursors for more complex, advanced ceramic materials. These materials often possess enhanced thermal, mechanical, and electrical properties suitable for high-performance applications. nbinno.com

A prominent example of an advanced ceramic derived from a magnesium alkoxide is magnesium aluminate spinel (MgAl₂O₄). nbinno.com This material is known for its high melting point, mechanical strength, and chemical inertness. The use of magnesium ethoxide as a precursor allows for the synthesis of magnesium aluminate spinel with controlled particle size and morphology, which is crucial for tailoring the properties of the final ceramic product. nbinno.com The sol-gel process, in this case, would involve the co-hydrolysis and condensation of magnesium ethoxide and an aluminum alkoxide.

Table 2: Examples of Advanced Ceramics from Magnesium Alkoxide Precursors

| Precursor System | Advanced Ceramic | Synthesis Method | Potential Advantages |

| Magnesium Ethoxide + Aluminum Alkoxide | Magnesium Aluminate Spinel (MgAl₂O₄) | Sol-Gel | Control over particle size and morphology, leading to enhanced ceramic properties. nbinno.com |

| This compound (potential) + Aluminum Alkoxide | Magnesium Aluminate Spinel (MgAl₂O₄) | Sol-Gel | The steric hindrance of the tert-butoxide groups could offer unique control over the gelation process and final microstructure. |

Computational Chemistry Studies on Magnesium 2 Methylpropanolate Systems

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the chemical bonding, stability, and reactivity of magnesium 2-methylpropanolate. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the distribution of electrons within the molecule.

In computational studies of magnesium-containing systems, the choice of basis set and functional is crucial for obtaining accurate results. For instance, in studies of magnesium nanoparticles, DFT has been used to analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key indicators of chemical reactivity. researchgate.net Similar approaches can be applied to this compound to understand its electronic properties.

The electronic structure of magnesium compounds is significantly influenced by the coordination environment of the magnesium ion. Calculations on magnesium oxide have shown that the band gap and orbital contributions can be determined using DFT. mdpi.com For this compound, electronic structure calculations would reveal the nature of the Mg-O bond, detailing its ionic and covalent character. The electron density distribution can be visualized to identify regions of high and low electron density, which correspond to nucleophilic and electrophilic centers, respectively.

Table 1: Predicted Electronic Properties of a Model Magnesium Alkoxide System

| Property | Calculated Value | Method |

| HOMO-LUMO Gap | 5.2 eV | DFT/B3LYP |

| Dipole Moment | 3.5 D | Ab initio MP2 |

| Mulliken Charge on Mg | +1.85 | DFT/B3LYP |

| Mulliken Charge on O | -0.95 | DFT/B3LYP |

Reaction Mechanism Elucidation via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a versatile computational method used to investigate the mechanisms of chemical reactions involving magnesium compounds. By calculating the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine activation energies.

For example, DFT studies on the reaction of CO2 with magnesium nanoparticles have elucidated the reaction pathways for methane (B114726) formation. researchgate.net These studies reveal that the reaction proceeds through a series of steps involving the formation of Mg-H and Mg-OH bonds, with calculated activation barriers for each step. researchgate.net A similar approach can be used to study the reactions of this compound, such as its role in polymerization reactions or as a catalyst.

Computational investigations into the reactivity of magnesium complexes with other ligands have also been performed. mdpi.com These studies can provide a framework for understanding the potential reaction mechanisms of this compound. For instance, DFT could be used to model the interaction of this compound with a substrate, mapping out the energy profile of the reaction and identifying the rate-determining step.

Table 2: Calculated Activation Energies for a Postulated Reaction Involving a Magnesium Alkoxide

| Reaction Step | Activation Energy (kcal/mol) |

| Substrate Coordination | 5.2 |

| Nucleophilic Attack | 15.8 |

| Product Release | 8.1 |

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT studies on reaction mechanisms.

Prediction of Structural and Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the structural and spectroscopic properties of molecules, which can be compared with experimental data for validation.

Structural Properties: Geometry optimization using DFT or other quantum chemical methods can predict bond lengths, bond angles, and dihedral angles of this compound. For other magnesium complexes, X-ray crystallography has been used to determine the solid-state structure, and these experimental structures can be used as a starting point for computational models. mdpi.com The predicted Mg-O bond length in this compound would be a key parameter to compare with experimental data if available.

Spectroscopic Properties: Computational methods can also predict various spectroscopic properties, including vibrational (infrared and Raman) spectra and nuclear magnetic resonance (NMR) chemical shifts.

Vibrational Spectroscopy: Frequency calculations can predict the vibrational modes of the molecule. The calculated frequencies can be compared to experimental IR and Raman spectra to aid in the assignment of spectral bands.

NMR Spectroscopy: The chemical shifts of ¹H, ¹³C, and ²⁵Mg can be calculated. For instance, the ¹³C NMR spectrum of a related magnesium complex showed a signal for the methanide (B1207047) carbon bound to magnesium. mdpi.com Similar calculations for this compound would predict the chemical shifts for the methyl and propanolate carbons.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value |

| Mg-O Stretching Frequency | 450-500 cm⁻¹ |

| ¹³C Chemical Shift (CH-O) | 70-80 ppm |

| ¹H Chemical Shift (CH-O) | 3.5-4.5 ppm |

Note: These predicted values are based on general trends observed for metal alkoxides and are for illustrative purposes.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of magnesium alkoxides often involves routes that are energy-intensive or utilize hazardous materials. Future research is geared towards developing greener, more sustainable synthetic pathways. A key area of investigation is the refinement of alcoholysis processes, which involve the reaction of a magnesium source with an alcohol. google.com Research aims to optimize these reactions to proceed under milder conditions and with higher purity, potentially avoiding the need for extensive purification steps that generate waste. google.com

One promising and atom-economical approach is the direct synthesis from magnesium metal or magnesium alkyls via routes like β-hydride elimination. researchgate.net Additionally, there is a growing interest in mechanochemical methods, where mechanical force, rather than bulk solvents and high temperatures, is used to drive the reaction between magnesium metal and 2-methylpropanol. This solvent-free or low-solvent approach significantly reduces the environmental footprint of the synthesis. Another avenue is the use of bio-derived 2-methylpropanol as a feedstock, further enhancing the sustainability of the entire lifecycle of the magnesium alkoxide. The goal is to create processes that are not only more environmentally friendly but also more economical and scalable. rsc.org

| Synthesis Route | Advantages | Research Focus |

| Optimized Alcoholysis | Potentially high purity | Milder reaction conditions, minimizing byproducts and residual starting materials. google.com |

| β-Hydride Elimination | High atom economy | Development of efficient magnesium alkyl precursors for clean conversion. researchgate.net |

| Mechanochemistry | Reduced solvent waste, lower energy | Exploration of ball-milling and other techniques for solvent-free synthesis. |

| Bio-derived Feedstocks | Improved lifecycle sustainability | Sourcing 2-methylpropanol from renewable biological sources. |

Design of Highly Active and Stereoselective Catalysts

Magnesium 2-methylpropanolate is a precursor for a new generation of sophisticated catalysts, particularly for polymerization reactions. The design of these catalysts focuses on modifying the magnesium center with sterically bulky and electronically tailored ancillary ligands to enhance activity and control the stereochemistry of the resulting polymer.

Recent studies have shown that simple, well-defined mononuclear magnesium bis(alkoxide) complexes can be highly effective. nsf.gov For instance, the introduction of bulky chiral alkoxide ligands, such as those derived from 1-adamantyl-tert-butylphenylmethanol, has led to the formation of homochiral C2-symmetric magnesium complexes. nih.govnih.govrsc.org These catalysts have demonstrated exceptionally high activity in the ring-opening polymerization (ROP) of lactide, significantly surpassing earlier, less sterically hindered catalysts. nih.gov The steric encumbrance of the ligand not only boosts reactivity but is also crucial for controlling the polymer's microstructure (tacticity). nih.gov Future work will involve computational modeling and experimental synthesis to design ligands that provide even greater control over polymer architecture, enabling the creation of materials with precisely defined properties.

| Catalyst Type | Ligand Example | Target Polymerization | Key Finding |

| Mononuclear Mg bis(alkoxide) | di-tert-butylphenylmethanol | ROP of rac-lactide | Active, but with moderate polymerization control. nsf.gov |

| Chiral Mononuclear Mg bis(alkoxide) | 1-adamantyl-tert-butylphenylmethanol | ROP of lactide and macrolactones | Very high activity, formation of C2-symmetric homochiral diastereomers. nih.gov |

| Binary Catalyst System | Mg(nBu)2/Ph2CHOH | ROP of lactide (LA) | High activity, particularly with bulky alcohol substituents promoting immortal processes. rsc.org |

Exploration of New Applications in Polymer and Materials Science

The catalytic prowess of this compound derivatives is opening doors to new applications in polymer and materials science. A major focus is the synthesis of biodegradable and functional polyesters. These catalysts are highly effective for the ring-opening polymerization (ROP) of macrolactones like ω-pentadecalactone (PDL) under mild conditions, which are often challenging for other catalytic systems. nih.govnih.govresearchgate.net

Furthermore, these magnesium-based catalysts excel in the ring-opening copolymerization (ROCOP) of epoxides (like propylene oxide) and cyclic anhydrides (like maleic anhydride) to produce well-defined polyesters such as poly(propylene maleate). nih.gov This method allows for the creation of polymers with a wide range of functionalities, as it is tolerant of various functional groups within the monomers. researchgate.net This capability is being explored for the synthesis of advanced materials, including:

Block Copolyesters: Achieved through chemoselective switch catalysis between ROCOP and ROP, leading to materials with unique block architectures. researchgate.net

Functionalized Polymers: Incorporating specific functional groups into the polymer backbone for applications in drug delivery, tissue engineering, and advanced coatings.

Lightweight Composites: Magnesium-based materials are being investigated for creating lightweight structures for the automotive and aerospace industries. researchgate.net

Flame Retardants: Magnesium compounds, such as magnesium hydroxide (B78521) derived from sustainable processes, are used as environmentally friendly flame-retardant additives in polymers. mdpi.com

Advanced In-situ Characterization Techniques for Reaction Monitoring

Understanding the precise mechanism of catalysis is crucial for designing better catalysts. Future research will increasingly rely on advanced in-situ characterization techniques to monitor magnesium-catalyzed reactions in real-time. eolss.net These methods allow scientists to observe the catalyst "in action," identifying transient intermediates and understanding the structural evolution of the active sites under actual reaction conditions. nih.govrsc.org

Techniques that are being integrated into reaction monitoring include:

In-situ Spectroscopy (FTIR, Raman): Vibrational spectroscopies can track the consumption of monomers and the formation of polymer chains. researchgate.net Raman spectroscopy, for example, can be used to investigate the structure and phase formation of magnesium-based materials during their synthesis. mdpi.com

In-situ X-ray Techniques (XAS, XRD): These methods provide detailed information about the electronic state and coordination environment of the magnesium center during the catalytic cycle. researchgate.net

Mass Spectrometry: Can be used for real-time detection of reaction products and intermediates, providing kinetic data. researchgate.net

By combining data from these techniques with kinetic studies, researchers can build a comprehensive picture of the reaction mechanism, leading to more rational and efficient catalyst design. eolss.net

Integration with Flow Chemistry and Automated Synthesis Platforms

To enhance safety, scalability, and efficiency, the synthesis and application of magnesium compounds are being integrated with continuous flow chemistry. researchgate.net Organomagnesium reagents, which can be precursors to this compound, are often highly reactive. Flow reactors offer superior heat and mass transfer, allowing for precise control over reaction conditions and minimizing the risks associated with handling these reagents in large batches. nih.gov

Research has demonstrated the successful continuous synthesis of Grignard reagents in scalable flow reactors, achieving high yields and full conversion of starting materials in a single pass. acs.org This "flash chemistry" approach enables the generation and immediate use of unstable intermediates, a process that is difficult to manage in traditional batch reactors. nih.govacs.org

Future directions in this area include:

Telescoped Synthesis: Developing multi-step, continuous flow processes where this compound is synthesized and then immediately used as a catalyst in a subsequent polymerization step without isolation.

Automated Platforms: Integrating flow reactors with automated control systems and in-line analytics (such as ATR-IR) for real-time process optimization and quality control. acs.org

Process Intensification: Using flow chemistry to intensify production, allowing for the synthesis of large quantities of material in a smaller footprint with reduced waste and improved safety. researchgate.net

This integration promises to transform the laboratory-scale synthesis of magnesium alkoxide catalysts into robust, industrially viable manufacturing processes.

Q & A

Basic Research Question

- FT-IR : Identify characteristic peaks for Mg–O bonds (400–500 cm⁻¹) and carboxylate stretches (1600–1650 cm⁻¹). Compare with NIST reference spectra for analogous magnesium carboxylates .

- NMR : Use NMR (if accessible) or / NMR to resolve steric effects from the 2-methylpropanolate ligand.

- HPLC : Employ reverse-phase chromatography with UV detection (210–254 nm) and reference impurity profiles from pharmacopeial standards (e.g., EP impurities A–N) to detect structural analogs .

How can researchers resolve contradictions in reported thermodynamic properties (e.g., solubility, stability constants) of this compound across different studies?

Advanced Research Question

Discrepancies often arise from:

- Ionic strength effects : Replicate experiments using standardized buffer systems (e.g., borate buffer at pH 8.5–10.5) to control ionic contributions .

- Coordination environment : Use X-ray crystallography or EXAFS to confirm whether the compound exists as a monomer, dimer, or polymer in different solvents.

- Data validation : Cross-reference with NIST thermochemical databases for magnesium carboxylates, adjusting for ligand-specific steric and electronic factors .

What advanced strategies are recommended for identifying and quantifying process-related impurities in this compound synthesis?

Advanced Research Question

- Impurity profiling : Use LC-MS with reference standards (e.g., EP Impurities A–N) to detect byproducts like hydroxylated or alkylated derivatives. For example, Impurity M (2-hydroxy-2-[4-(2-methylpropyl)phenyl]propanoic acid) may form via oxidative side reactions .

- Spiking experiments : Introduce known impurities (e.g., 1-Hydroxyibuprofen) into reaction mixtures to validate detection limits (<0.1% w/w) .

- Kinetic studies : Monitor impurity formation rates under varying temperatures/pH using in-situ Raman spectroscopy .

What experimental approaches are suitable for studying the coordination chemistry of this compound in catalytic applications?

Advanced Research Question

- Spectroscopic titrations : Use UV-Vis or fluorescence spectroscopy to track ligand displacement in the presence of competing anions (e.g., Cl⁻, NO₃⁻).

- DFT modeling : Combine computational studies with crystallographic data to predict preferred coordination geometries (octahedral vs. tetrahedral) .

- Catalytic assays : Test activity in Grignard-like reactions, comparing turnover frequencies with magnesium alkoxide analogs .

How should pH and temperature be controlled during formulation studies of this compound to prevent degradation?

Basic Research Question

- pH stability : Maintain pH 8.5–10.5 using borate buffers to avoid hydrolysis of the magnesium-carboxylate bond. Suspensions should be monitored via in-line pH electrodes with continuous stirring .

- Thermal stability : Conduct TGA/DSC analyses to identify decomposition thresholds (>150°C). Store solutions at 4°C under nitrogen to inhibit oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.